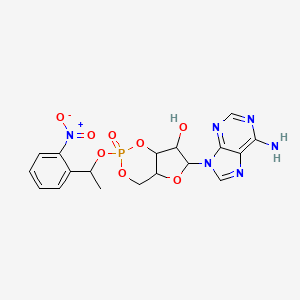
Adenosine 3',5'-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 3’,5’-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester is a derivative of cyclic adenosine monophosphate, a crucial second messenger in various biological processes. This compound is often used in biochemical research to study cellular signaling pathways and the effects of cyclic adenosine monophosphate on different cellular functions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 3’,5’-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester typically involves the esterification of cyclic adenosine monophosphate with 2-nitrophenylethanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
Adenosine 3’,5’-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield cyclic adenosine monophosphate and 2-nitrophenylethanol.
Oxidation and Reduction: The nitro group in the 2-nitrophenyl moiety can undergo redox reactions.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
Hydrolysis: Cyclic adenosine monophosphate and 2-nitrophenylethanol.
Oxidation: Various oxidized derivatives of the nitrophenyl group.
Reduction: Aminophenyl derivatives.
科学研究应用
Adenosine 3’,5’-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a model compound to study esterification and hydrolysis reactions.
Biology: To investigate the role of cyclic adenosine monophosphate in cellular signaling pathways.
Medicine: In the development of drugs targeting cyclic adenosine monophosphate-dependent pathways.
Industry: As a reagent in biochemical assays and diagnostic tests .
作用机制
The compound exerts its effects by releasing cyclic adenosine monophosphate upon hydrolysis. Cyclic adenosine monophosphate then activates protein kinase A, which in turn phosphorylates various target proteins, leading to changes in cellular functions. The nitrophenyl group can also participate in redox reactions, adding another layer of complexity to its mechanism of action .
相似化合物的比较
Similar Compounds
Cyclic adenosine monophosphate: The parent compound, widely studied for its role as a second messenger.
Adenosine 3’,5’-cyclic monophosphate, P1-(4-nitrophenyl)ethyl ester: A similar ester with a different nitrophenyl group.
Adenosine 3’,5’-cyclic monophosphate, P1-(2-chlorophenyl)ethyl ester: Another derivative with a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
Adenosine 3’,5’-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester is unique due to the presence of the 2-nitrophenyl group, which allows for specific redox reactions and provides a distinct set of chemical properties compared to other derivatives .
属性
IUPAC Name |
6-(6-aminopurin-9-yl)-2-[1-(2-nitrophenyl)ethoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N6O8P/c1-9(10-4-2-3-5-11(10)24(26)27)31-33(28)29-6-12-15(32-33)14(25)18(30-12)23-8-22-13-16(19)20-7-21-17(13)23/h2-5,7-9,12,14-15,18,25H,6H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQHCCPGJNHSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP2(=O)OCC3C(O2)C(C(O3)N4C=NC5=C(N=CN=C54)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N6O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














